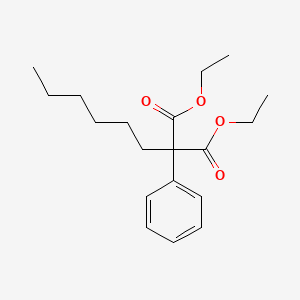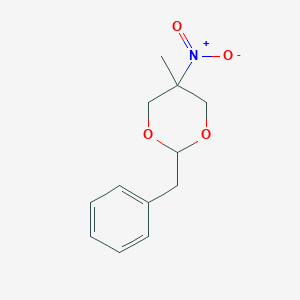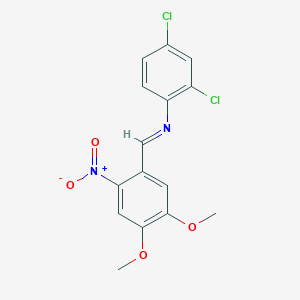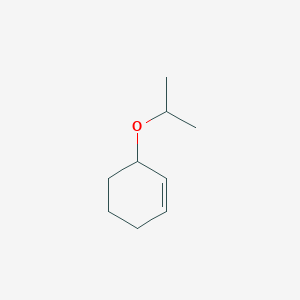
3-(Propan-2-yloxy)cyclohexene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Propan-2-yloxy)cyclohexene: is an organic compound characterized by a cyclohexene ring substituted with a propan-2-yloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 3-(Propan-2-yloxy)cyclohexene typically involves the reaction of cyclohexene with propan-2-ol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate carbocation, which then reacts with propan-2-ol to form the desired product. The reaction conditions often include moderate temperatures and the use of a strong acid such as sulfuric acid to facilitate the formation of the carbocation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Propan-2-yloxy)cyclohexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into cyclohexanol derivatives.
Substitution: The propan-2-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions may involve reagents like bromine or chlorine.
Major Products Formed:
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of cyclohexanol.
Substitution: Formation of halogenated cyclohexene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(Propan-2-yloxy)cyclohexene is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine: In biological research, derivatives of this compound are investigated for their potential pharmacological activities. These compounds may exhibit properties such as anti-inflammatory or antimicrobial effects, making them candidates for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(Propan-2-yloxy)cyclohexene involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. In reduction reactions, the compound accepts electrons, resulting in the formation of reduced products. The specific pathways and intermediates involved depend on the reaction conditions and the nature of the reagents used.
Vergleich Mit ähnlichen Verbindungen
Cyclohexene: A simple alkene with a six-membered ring.
Cyclohexanol: The alcohol derivative of cyclohexene.
Cyclohexanone: The ketone derivative of cyclohexene.
Uniqueness: 3-(Propan-2-yloxy)cyclohexene is unique due to the presence of the propan-2-yloxy group, which imparts distinct chemical properties and reactivity. This functional group allows for a wider range of chemical transformations compared to its simpler analogs, making it a versatile compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
4982-24-5 |
|---|---|
Molekularformel |
C9H16O |
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
3-propan-2-yloxycyclohexene |
InChI |
InChI=1S/C9H16O/c1-8(2)10-9-6-4-3-5-7-9/h4,6,8-9H,3,5,7H2,1-2H3 |
InChI-Schlüssel |
KBXOGPTXAUOUDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1CCCC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-[2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]thiophene-2-carboxylate](/img/structure/B14738546.png)

![N,N-Diethyl-2-[2-(phenoxymethyl)benzoimidazol-1-YL]ethanamine](/img/structure/B14738559.png)
![N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14738569.png)
![Bis[3-(tetrahydrofuran-2-yl)propyl] benzene-1,2-dicarboxylate](/img/structure/B14738575.png)
![Hexadecyltris[3-(trifluoromethyl)phenyl]silane](/img/structure/B14738579.png)

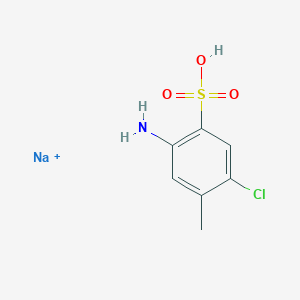
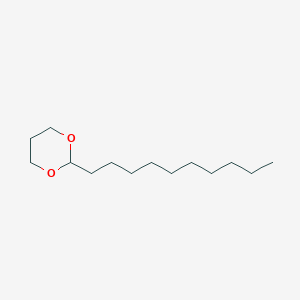
![[(2-Methylphenyl)amino]methyl dimethylcarbamodithioate](/img/structure/B14738602.png)
